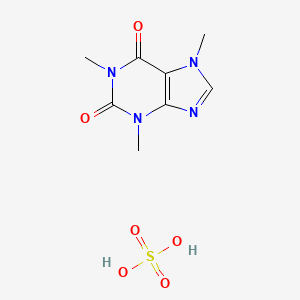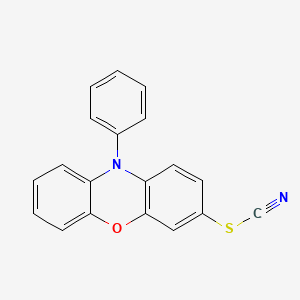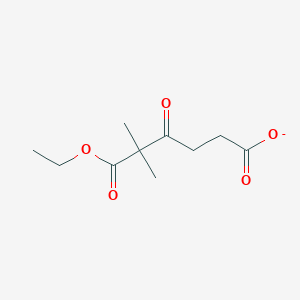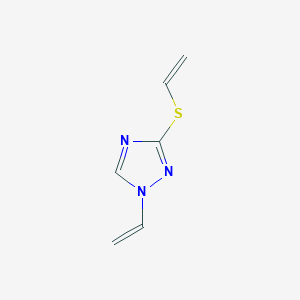
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with ethenyl and ethenylsulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole typically involves multistep organic synthesis techniques. One common method starts with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and carbon disulfide. The ethenyl and ethenylsulfanyl groups are then introduced via alkylation reactions using appropriate alkyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethenyl groups can yield epoxides or aldehydes, while reduction can produce saturated triazole derivatives.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The ethenyl and ethenylsulfanyl groups can participate in binding interactions, while the triazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethenyl-3-ethyl-1H-1,2,4-triazole: Similar structure but with an ethyl group instead of an ethenylsulfanyl group.
1-Ethenyl-3-(methylsulfanyl)-1H-1,2,4-triazole: Similar structure but with a methylsulfanyl group instead of an ethenylsulfanyl group.
Uniqueness
1-Ethenyl-3-(ethenylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both ethenyl and ethenylsulfanyl groups, which confer distinct chemical and biological properties. These groups can participate in a variety of chemical reactions and interactions, making the compound versatile for different applications .
Propiedades
Número CAS |
65536-82-5 |
|---|---|
Fórmula molecular |
C6H7N3S |
Peso molecular |
153.21 g/mol |
Nombre IUPAC |
1-ethenyl-3-ethenylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C6H7N3S/c1-3-9-5-7-6(8-9)10-4-2/h3-5H,1-2H2 |
Clave InChI |
RTXDPDDHCULBQS-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=NC(=N1)SC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


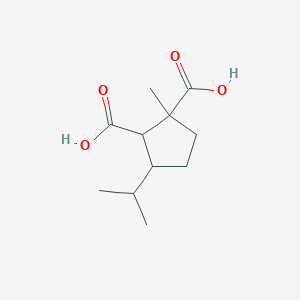


![Methyl [3-chloro-4-(2-fluoroethoxy)phenyl]carbamate](/img/structure/B14476068.png)
![2-(chloromethyl)oxirane;N',N'-dimethylpropane-1,3-diamine;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-tetradecyloxirane](/img/structure/B14476070.png)
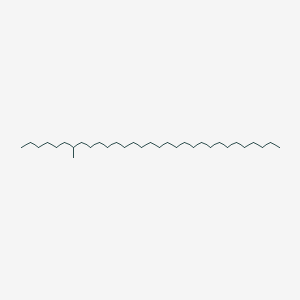
![2-Naphthalenesulfonic acid, 7-[[2-hydroxy-5-[(4-hydroxyphenyl)sulfonyl]phenyl]methyl]-](/img/structure/B14476083.png)
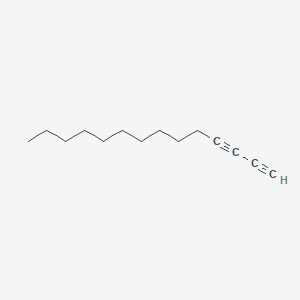
![(6R)-4-oxa-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14476090.png)
